
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as MI-136, is a novel small molecule inhibitor that has shown promise in scientific research applications. MI-136 is a potent inhibitor of the DNA damage response kinase ATM and has been shown to sensitize cancer cells to radiation therapy.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be explored for its efficacy against viral infections, particularly as a novel treatment for influenza.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is another area of interest. These compounds can interfere with various inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs . Research in this field could lead to the discovery of novel treatments for chronic inflammatory diseases.
Anticancer Activity
Indole derivatives are known to possess anticancer activities. They can act on multiple pathways involved in cancer cell proliferation and survival . Investigating the anticancer properties of our compound could contribute to the development of new chemotherapeutic agents.
Antioxidant Properties
Indole derivatives have also been synthesized and evaluated for their antioxidant activities. Compounds with indole nuclei have shown considerable activity in neutralizing free radicals, suggesting their potential use in preventing oxidative stress-related diseases .
Antimicrobial Activity
The antimicrobial activity of indole derivatives makes them candidates for the development of new antibiotics. They have been found effective against a range of microbial pathogens, indicating the possibility of our compound being used to treat bacterial infections .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection, which could be beneficial in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems and protect neural cells from damage is a significant area of research .
Eigenschaften
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15-12-16-4-2-3-5-19(16)24(15)10-9-23-21(25)17-6-8-22-20(13-17)27-18-7-11-26-14-18/h2-6,8,12-13,18H,7,9-11,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKREMVCABBARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=NC=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2794511.png)

![8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2794515.png)
![N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794516.png)
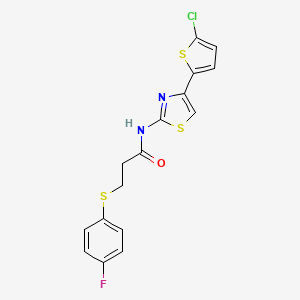
![3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2794519.png)
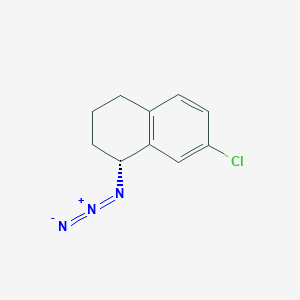
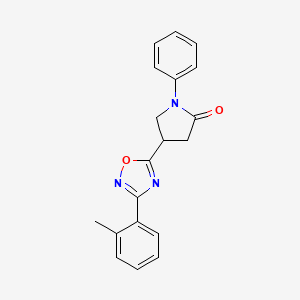
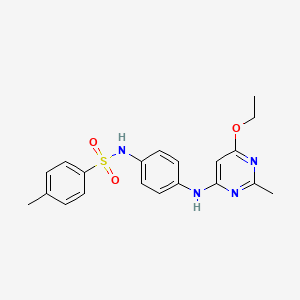
![Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hcl](/img/structure/B2794526.png)
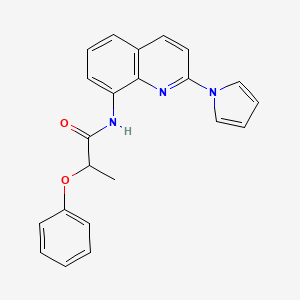
![3-Furyl{4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2794529.png)
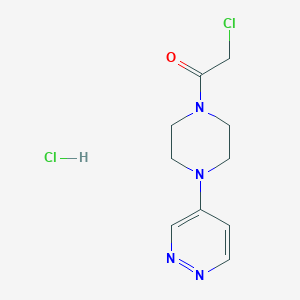
![(1S,2S,6R,7S)-4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decan-1-amine;hydrochloride](/img/structure/B2794533.png)